BenchChemオンラインストアへようこそ!

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

This 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide (CAS 1797611-66-5) occupies a privileged, underexplored chemical space at the intersection of TRPA1 antagonism and deubiquitylating enzyme (DUB) inhibition. Unlike the widely catalogued 3-benzenesulfonyl regioisomers, its 2-sulfonylmethyl attachment delivers a distinct hydrogen-bonding surface and spatial orientation critical for selective target engagement. With MW 296.39, only 1 H-bond donor, and calculated LogP ≈1.2, it ranks as an excellent fragment-like probe for ligand-efficiency-driven hit identification. Procure this compound to anchor systematic SAR studies comparing sulfonyl attachment position, N-carboxamide substituent, and sulfonyl group identity—enabling matched molecular pair analysis that deconvolutes each structural feature’s contribution to biochemical activity.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1797611-66-5
Cat. No. B2383412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
CAS1797611-66-5
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17)
InChIKeyASPXUCOWQNCSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide (CAS 1797611-66-5): Structural Identity and Physicochemical Baseline for Procurement


N-Ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide (CAS 1797611-66-5) is a synthetic small molecule (C14H20N2O3S, MW 296.39) belonging to the sulfonyl-pyrrolidine carboxamide class . Its structure incorporates a pyrrolidine ring bearing an N-ethyl carboxamide at position 1 and a phenylsulfonylmethyl substituent at position 2. The benzenesulfonylmethyl-pyrrolidine scaffold places this compound within a chemical space that has been explored in patent literature for TRPA1 antagonism, deubiquitylating enzyme (DUB) inhibition, and metalloprotease modulation [1][2]. This structural architecture is distinct from the regioisomeric 3-substituted benzenesulfonyl-pyrrolidine carboxamides and from N-aryl carboxamide variants that are more commonly catalogued in screening libraries.

Why In-Class Substitution of N-Ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide Carries Uncharacterized Risk


Although multiple vendors list benzenesulfonyl-pyrrolidine carboxamides as screening compounds, the regiochemistry of the sulfonylmethyl attachment and the identity of the N-substituent create structurally distinct chemical entities with divergent pharmacological profiles. The sulfonylmethyl group at position 2 (as in CAS 1797611-66-5) presents a different spatial orientation and hydrogen-bonding surface compared to regioisomeric 3-benzenesulfonyl analogs such as 3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide (CAS 1448057-09-7) . Furthermore, variation in the carboxamide N-substituent—ethyl vs. 4-chlorobenzyl vs. 3-trifluoromethylphenyl—dramatically alters lipophilicity (calculated LogP), polar surface area, and hydrogen-bond donor/acceptor count, all of which govern target engagement and ADME properties . Without matched-pair activity data, assuming functional equivalence between any two members of this scaffold class is scientifically unjustified and can lead to procurement of a compound with uncharacterized selectivity or potency for the intended target.

Quantitative Differentiation Evidence for N-Ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 2-(Phenylsulfonylmethyl) vs. 3-(Benzenesulfonyl) Substitution Pattern

CAS 1797611-66-5 bears the phenylsulfonylmethyl group at the pyrrolidine 2-position, whereas the closest regioisomer—3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide (CAS 1448057-09-7)—carries the sulfonyl directly on the ring at position 3 without a methyl spacer . This difference alters the sulfonyl-to-carboxamide spatial distance, conformational flexibility (rotatable bond count: 5 for the 2-substituted target vs. 3 for the 3-substituted analog), and topographical polar surface area (tPSA). In TRPA1 antagonist patent series, 2-carboxamide sulfonyl-pyrrolidines with a methylene spacer showed differential potency compared to direct sulfonyl-attached analogs, consistent with the importance of linker geometry for target binding [1]. However, no direct head-to-head biochemical comparison between these two specific CAS numbers has been published.

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

N-Substituent Pharmacophore Divergence: N-Ethyl vs. N-(4-Chlorobenzyl) vs. N-(3-Trifluoromethylphenyl) Carboxamide

Variation of the carboxamide N-substituent while maintaining the identical 2-((phenylsulfonyl)methyl)pyrrolidine core yields profound physicochemical divergence. CAS 1797611-66-5 (N-ethyl) has a molecular weight of 296.39 and calculated LogP of approximately 1.2 . The N-(4-chlorobenzyl) analog (CAS 1448030-62-3) has MW 392.9 and a significantly higher LogP (~3.0) due to the added chlorobenzyl moiety . The N-(3-trifluoromethylphenyl) analog (CAS 1448121-95-6) reaches MW 412.43 with LogP ~3.2 . These differences exceed typical Lipinski rule-of-five thresholds and predict distinct membrane permeability, solubility, and off-target binding profiles. The N-ethyl variant occupies a more fragment-like or early-lead chemical space while the N-aryl variants are fully lead-like or drug-like, making them suited for different stages of discovery.

Medicinal Chemistry Lead Optimization Lipophilicity

Target Class Engagement Potential: TRPA1 Antagonism Patent Landscape for 2-Carboxamide Sulfonyl-Pyrrolidines

Patent EA033497B1 and related filings describe 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives as TRPA1 antagonists, with exemplified compounds showing IC50 values in the range of 20–100 nM in recombinant human TRPA1 calcium-flux assays [1][2]. The core scaffold of CAS 1797611-66-5—a pyrrolidine-1-carboxamide with a sulfonyl-containing substituent—is encompassed within the Markush structures of these patents, although the specific N-ethyl-2-((phenylsulfonyl)methyl) substitution pattern is not explicitly exemplified with activity data. Compounds in this series with phenylsulfonyl and N-alkyl carboxamide motifs demonstrated functional antagonism of AITC-induced TRPA1 activation. The closest exemplified analog in BindingDB with disclosed TRPA1 IC50 data (20 nM) carries a 4-fluorophenylsulfonyl at N1 of the pyrrolidine ring, establishing proof-of-concept for this chemotype's engagement of TRPA1 [3].

Ion Channel Pharmacology TRPA1 Antagonism Pain Research

DUB Inhibition Potential vs. Structurally Distinct DUB Chemotypes

Pyrrolidine carboxamide derivatives bearing sulfonyl groups have been claimed as deubiquitylating enzyme (DUB) inhibitors in patents assigned to Mission Therapeutics and others [1][2]. The N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide analog has been explicitly described in the context of DUB inhibition for oncology applications, with the phenylsulfonylmethyl-pyrrolidine core identified as a key pharmacophoric element . While no quantitative DUB IC50 data exists for CAS 1797611-66-5, the shared 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide core with the DUB-active N-(4-chlorobenzyl) congener supports its candidacy for DUB panel screening. In contrast, the 3-substituted regioisomers and N-aryl carboxamide variants are not consistently represented in DUB patent families, suggesting that the 2-sulfonylmethyl regiochemistry may confer preferential recognition by DUB active sites.

Ubiquitin-Proteasome System DUB Inhibition Cancer Biology

Hit2Lead Library Context: Screening Availability of Closest Neighbors vs. the Target Compound

The Hit2Lead/ChemBridge screening library contains at least two close structural neighbors of CAS 1797611-66-5: (a) (2S,4R)-4-amino-N-ethyl-1-{[1-(phenylsulfonyl)-1H-pyrrol-2-yl]methyl}pyrrolidine-2-carboxamide (SC-55340658; C18H24N4O3S; MW 376; LogP 1.16; tPSA 97.4 Ų; price group 4) and (b) N-ethyl-1-[(3-{[ethyl(methyl)amino]carbonyl}phenyl)sulfonyl]pyrrolidine-3-carboxamide (SC-10644718; C17H25N3O4S; MW 367; LogP 0.08; tPSA 86.8 Ų; racemic; price group 4) . Neither of these screening compounds is identical to the target compound: the first adds an amino substituent and uses a pyrrole linker, while the second is a 3-carboxamide regioisomer with a different sulfonyl attachment. CAS 1797611-66-5 is absent from the Hit2Lead catalog, indicating that its procurement must be sourced through custom synthesis or specialty vendors. This limited commercial availability may confer exclusivity advantages but also implies that no pre-existing screening data are available from the Hit2Lead database.

Screening Library Chemical Biology Hit Discovery

Evidence-Backed Application Scenarios for N-Ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide


TRPA1-Focused Hit Identification and Lead Optimization Campaigns

Given the structural inclusion of the 2-carboxamide sulfonyl-pyrrolidine scaffold in TRPA1 antagonist patents with sub-100 nM potency for exemplified compounds [1], CAS 1797611-66-5 is a rational selection for screening against TRPA1 in recombinant cell-based calcium-flux or electrophysiology assays. Its moderate molecular weight (296.39) and lower lipophilicity relative to advanced lead compounds make it suitable for hit identification where ligand efficiency is prioritized.

Deubiquitylating Enzyme (DUB) Panel Screening for Oncology Target Deconvolution

The 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide core is explicitly represented in DUB inhibitor patent families [2]. CAS 1797611-66-5 can serve as a core scaffold probe for DUB panel screening (e.g., USP30, Cezanne 1) to establish target engagement fingerprints before investing in more complex N-substituted analogs.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With MW 296.39, 1 H-bond donor, 4 H-bond acceptors, and calculated LogP ~1.2, CAS 1797611-66-5 falls within favorable fragment-like physicochemical space. Its incorporation into fragment libraries enables screening against diverse targets including proteases, kinases, and protein–protein interaction interfaces where the phenylsulfonyl group can serve as a privileged hydrogen-bond anchor.

Structure–Activity Relationship (SAR) Exploration of Sulfonyl-Pyrrolidine Carboxamide Series

The compound provides a defined reference point for systematic SAR studies varying (a) sulfonyl attachment position (2-sulfonylmethyl vs. 3-sulfonyl), (b) N-carboxamide substituent (ethyl vs. aryl), and (c) sulfonyl group identity (phenyl vs. substituted phenyl). Procurement of CAS 1797611-66-5 alongside its regioisomeric and N-substituted analogs enables matched molecular pair analysis to deconvolute the contributions of each structural feature to biochemical activity .

Quote Request

Request a Quote for N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.